molecular formula C10H13F2NO3 B1489200 (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1995793-16-2

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

货号: B1489200
CAS 编号: 1995793-16-2
分子量: 233.21 g/mol
InChI 键: VSSOALUYZJSCQO-OWOJBTEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a specialized chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a difluoromethyl-substituted piperidine ring, a motif known to be a privileged scaffold in pharmaceutical agents . The piperidine nucleus is a versatile intermediate and a potential pharmacophore present in compounds with a range of pharmacological activities . The gem-difluoro modification on the piperidine ring is a strategic alteration that can significantly influence a molecule's physicochemical properties, such as its pKa, metabolic stability, and lipophilicity, which are critical parameters in optimizing drug candidates . This compound features the (E)-4-oxobut-2-enoic acid group, a maleimide derivative that can serve as a Michael acceptor for covalent bond formation or as a versatile handle for further synthetic elaboration. Researchers can utilize this reagent to incorporate the 4,4-difluoropiperidine element into larger molecular architectures, exploring its effects on target binding and selectivity. Its primary research value lies in the development of novel bioactive molecules, particularly as a key synthon in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents.

属性

IUPAC Name

(E)-4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h1-2,7,10H,3-6H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSOALUYZJSCQO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)F)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known by its CAS number 1995810-63-3, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14F2N1O3C_{11}H_{14}F_2N_1O_3, with a molecular weight of 233.21 g/mol. The structure features a piperidine ring substituted with a difluoromethyl group, which is significant for its biological activity.

Potential Targets:

  • Poly(ADP-ribose) polymerase (PARP) : Compounds similar in structure have been identified as selective PARP inhibitors, which play a crucial role in DNA repair mechanisms and are targeted in cancer therapies .
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of this pathway has been linked to anti-inflammatory and anticancer effects .

Antitumor Activity

Research indicates that compounds with similar structural motifs have demonstrated promising antitumor activities. For instance, studies have shown that derivatives exhibiting the difluoromethyl group can enhance the efficacy of chemotherapeutic agents by modulating drug resistance mechanisms .

CompoundActivityReference
NMS-P118Potent PARP-1 inhibitor
VestipitantSelective NK(1) receptor antagonist
CJ-887High affinity STAT3 inhibitor

Case Studies

  • In Vivo Efficacy : In preclinical models, compounds structurally related to this compound have shown significant tumor reduction when used in combination with other chemotherapeutics such as Temozolomide .
  • Pharmacokinetics : Studies on similar compounds indicate favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability, which are essential for therapeutic applications .
  • Selectivity : Structural optimization efforts have led to the development of selective inhibitors that minimize off-target effects, enhancing safety profiles in therapeutic contexts .

科学研究应用

Cancer Treatment

One of the primary applications of (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is in cancer research. It has been investigated as a potential inhibitor of specific proteins that play a crucial role in tumor growth and metastasis.

Case Study: STAT3 Inhibition
Research has shown that compounds with similar structures can inhibit the STAT3 protein, which is often overexpressed in various cancers. For instance, a study highlighted the design of small molecules that target the SH2 domain of STAT3, demonstrating that modifications to the difluoromethyl group can enhance binding affinity and selectivity for STAT3 inhibitors .

Neuropharmacology

The compound is also being explored for its effects on neurological disorders. Its piperidine structure suggests potential interactions with neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression or anxiety.

Research Findings
Studies have indicated that piperidine derivatives can modulate neurotransmitter receptors, suggesting that this compound may possess similar properties, warranting further investigation into its neuropharmacological effects.

Proteolysis Targeting Chimeras (PROTACs)

Another innovative application involves using this compound in the design of PROTACs. These are bifunctional molecules that induce targeted protein degradation, offering a novel approach to therapy by eliminating disease-causing proteins rather than merely inhibiting them.

Mechanism of Action
The incorporation of difluoromethyl groups has been shown to enhance the stability and efficacy of PROTACs against their targets, making this compound a candidate for further development in this area .

Table 1: Summary of Research Applications

Application AreaDescriptionRelevant Studies
Cancer TreatmentInhibition of STAT3 proteinStudies on small molecule inhibitors
NeuropharmacologyPotential modulation of neurotransmitter systemsInvestigations into piperidine effects
PROTAC DevelopmentTargeted protein degradationResearch on PROTAC efficacy

相似化合物的比较

Key Structural and Physicochemical Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Substituent/Backbone Configuration Molecular Weight (g/mol) Key Properties/Findings
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (1995793-16-2) Difluoromethyl-piperidine, oxobut-2-enoic acid E 233.21 High purity (≥95%); discontinued commercial status
(E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoic acid (N/A) tert-Butylphenyl, oxobut-2-enoic acid E N/A Bulky tert-butyl group may reduce solubility vs. piperidine analogs
(2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (N/A) 4-Methylanilino, oxobut-2-enoic acid Z N/A pKa = 2.81 ± 0.25; water-insoluble
(Z)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid (1164488-89-4) Ethylpiperazine, oxobut-2-enoic acid Z 212.25 Polar piperazine group; higher H-bond acceptor count (4)
4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid (N/A) Phenylpiperazine, oxobut-2-enoic acid N/A 260.29 Increased aromaticity for π-π interactions
(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid (N/A) tert-Butoxy, oxobut-2-enoic acid E N/A Ether substituent; steric hindrance may limit reactivity

Functional Group Impact on Properties

Electronic Effects :

  • The difluoromethyl group in the target compound enhances electron-withdrawing character, likely lowering the pKa of the carboxylic acid compared to tert-butyl or phenyl analogs. This could improve bioavailability in acidic environments .
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 1164488-89-4) have additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents .

Stereochemical Influence: The E configuration in the target compound and (E)-4-(tert-butoxy) analog contrasts with the Z-configuration in (2Z)-4-(4-methylanilino) and (Z)-4-(4-ethylpiperazin-1-yl) derivatives.

Solubility and Acidity: The 4-methylanilino derivative (pKa ~2.81) is significantly more acidic than typical carboxylic acids (pKa ~4–5), attributed to resonance stabilization of the deprotonated form . However, its water insolubility limits pharmaceutical applications without formulation aids.

准备方法

Coupling of Piperidinyl Derivatives to Butenoic Acid

A common approach to prepare related (E)-4-(piperidin-1-yl)but-2-enoic acid derivatives involves amide bond formation or nucleophilic substitution on activated butenoic acid derivatives.

  • Activation of the carboxylic acid group of the butenoic acid (or its ester) is typically achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Catalysts such as 4-N,N-dimethylaminopyridine (DMAP) are employed to enhance reaction rates and yields.
  • Solvents like dichloromethane (DCM) or mixtures of DCM and dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and reagents while maintaining mild reaction temperatures (0°C to room temperature).
  • The piperidinyl amine or its derivatives are added to the activated acid to form the desired amide or substituted product.

Example Reaction Conditions Table:

Reagents & Catalysts Solvent Temperature Reaction Time Yield (%) Notes
EDAC (1.2 eq), DMAP (catalytic) Dichloromethane (DCM) 0°C ~1 hour 60-65 Activation of carboxylic acid; amine addition
HATU (excess), HOAT, DIEA DCM/DMF (4:1) Room temp 1 hour 62 Coupling with piperidinyl intermediate; work-up with NaHCO3 extraction

Data adapted from analogous compound syntheses involving (E)-4-methoxy-4-oxobut-2-enoic acid derivatives and piperidinyl coupling.

Introduction of Difluoromethyl Group

The difluoromethyl substitution on the piperidine nitrogen is typically introduced via:

  • Direct fluorination of a methylated piperidine precursor using electrophilic fluorinating agents.
  • Use of difluoromethylated piperidine building blocks in the coupling step.

Specific reagents such as difluoromethyl iodide or bromide, or difluoromethylating reagents like (difluoromethyl)trimethylsilane under transition metal catalysis, are employed to introduce the difluoromethyl group selectively.

Due to the sensitivity of fluorinated intermediates, these reactions are often conducted under inert atmosphere and controlled temperatures.

Purification and Characterization

  • After reaction completion, aqueous work-up with saturated sodium bicarbonate solution is common to neutralize acidic by-products.
  • Organic extraction with DCM followed by drying and evaporation under reduced pressure yields crude products.
  • Purification is typically achieved by silica gel column chromatography using solvent systems such as DCM:methanol (70:1 v/v).
  • Final compounds are characterized by NMR (proton, fluorine), LC-MS, and HPLC to confirm purity and structure.

Data Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Activation of carboxylic acid EDAC (1.2 eq), DMAP (catalytic) DCM 0°C 1 hour - Formation of active ester intermediate
Coupling with piperidine Piperidine derivative (1 eq) DCM/DMF RT 1 hour 60-65 Amide bond formation
Difluoromethylation Difluoromethylating reagent Inert solvent Controlled Variable - Introduction of difluoromethyl group
Work-up and purification Saturated NaHCO3, silica gel column DCM/MeOH RT - 60-65 Isolation of pure compound

Research Findings and Considerations

  • The use of carbodiimide coupling agents with catalytic DMAP is a well-established method for synthesizing (E)-4-substituted but-2-enoic acids with various amine substituents, ensuring retention of the (E)-configuration of the double bond.
  • The difluoromethyl group significantly influences the compound's physicochemical properties, requiring careful control of reaction conditions to avoid side reactions or decomposition.
  • Purification by silica gel chromatography with low-polarity solvent mixtures is effective for isolating the target compound in good purity.
  • Storage and handling of fluorinated intermediates and final products should consider stability; low temperatures and inert atmospheres are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。